molecular formula C13H9ClN6 B13881591 4-(3H-benzimidazol-5-yl)-6-chloro-1-methylpyrazolo[3,4-d]pyrimidine

4-(3H-benzimidazol-5-yl)-6-chloro-1-methylpyrazolo[3,4-d]pyrimidine

Cat. No.: B13881591
M. Wt: 284.70 g/mol
InChI Key: FYBXCYORSMJQBB-UHFFFAOYSA-N
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Description

4-(3H-benzimidazol-5-yl)-6-chloro-1-methylpyrazolo[3,4-d]pyrimidine is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is characterized by its unique structure, which includes a benzimidazole moiety fused with a pyrazolo[3,4-d]pyrimidine ring system. The presence of a chlorine atom and a methyl group further enhances its chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3H-benzimidazol-5-yl)-6-chloro-1-methylpyrazolo[3,4-d]pyrimidine typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 5-amino-3H-benzimidazole with 3-chloro-1-methylpyrazole-4-carboxaldehyde under acidic conditions to form the intermediate compound. This intermediate is then cyclized using a suitable base, such as sodium hydroxide, to yield the final product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also being explored to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

4-(3H-benzimidazol-5-yl)-6-chloro-1-methylpyrazolo[3,4-d]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted benzimidazole derivatives .

Scientific Research Applications

4-(3H-benzimidazol-5-yl)-6-chloro-1-methylpyrazolo[3,4-d]pyrimidine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(3H-benzimidazol-5-yl)-6-chloro-1-methylpyrazolo[3,4-d]pyrimidine primarily involves the inhibition of CDKs. This compound binds to the active site of CDKs, preventing the phosphorylation of target proteins necessary for cell cycle progression. This leads to cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(3H-benzimidazol-5-yl)-6-chloro-1-methylpyrazolo[3,4-d]pyrimidine stands out due to its dual functionality, combining the properties of both benzimidazole and pyrazolo[3,4-d]pyrimidine. This unique structure enhances its potential as a multi-target drug candidate, particularly in cancer therapy .

Properties

Molecular Formula

C13H9ClN6

Molecular Weight

284.70 g/mol

IUPAC Name

4-(3H-benzimidazol-5-yl)-6-chloro-1-methylpyrazolo[3,4-d]pyrimidine

InChI

InChI=1S/C13H9ClN6/c1-20-12-8(5-17-20)11(18-13(14)19-12)7-2-3-9-10(4-7)16-6-15-9/h2-6H,1H3,(H,15,16)

InChI Key

FYBXCYORSMJQBB-UHFFFAOYSA-N

Canonical SMILES

CN1C2=NC(=NC(=C2C=N1)C3=CC4=C(C=C3)N=CN4)Cl

Origin of Product

United States

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